1,2,3,4-Tetrapropylnaphthalene

Description

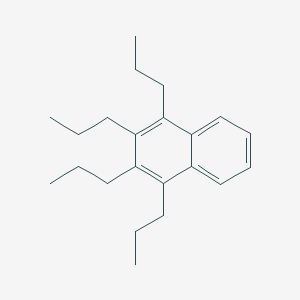

1,2,3,4-Tetrapropylnaphthalene is a polyalkyl-substituted naphthalene derivative featuring four propyl groups attached to the naphthalene ring system at positions 1, 2, 3, and 4. Such compounds are typically intermediates in pharmaceutical or industrial synthesis, with alkyl substituents influencing solubility, stability, and reactivity .

Properties

CAS No. |

61205-43-4 |

|---|---|

Molecular Formula |

C22H32 |

Molecular Weight |

296.5 g/mol |

IUPAC Name |

1,2,3,4-tetrapropylnaphthalene |

InChI |

InChI=1S/C22H32/c1-5-11-17-18(12-6-2)20(14-8-4)22-16-10-9-15-21(22)19(17)13-7-3/h9-10,15-16H,5-8,11-14H2,1-4H3 |

InChI Key |

NRDUFIGTQVCRAB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C(=C(C2=CC=CC=C21)CCC)CCC)CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrapropylnaphthalene can be synthesized through various organic reactions. One common method involves the Friedel-Crafts alkylation of naphthalene with propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrapropylnaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) to yield partially or fully hydrogenated derivatives.

Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can be performed using reagents like nitric acid (HNO3) and sulfuric acid (H2SO4), respectively.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: H2, Pd/C, elevated pressure and temperature.

Substitution: HNO3, H2SO4, controlled temperature and concentration.

Major Products:

Oxidation: Naphthoquinones.

Reduction: Hydrogenated naphthalene derivatives.

Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

1,2,3,4-Tetrapropylnaphthalene has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development due to its stable aromatic structure.

Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrapropylnaphthalene involves its interaction with molecular targets through its aromatic and hydrophobic properties. It can intercalate into biological membranes, affecting membrane fluidity and function. Additionally, its derivatives may interact with specific enzymes or receptors, modulating biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

6-Propyl-1,2,3,4-Tetrahydronaphthalene

- Structure : A partially hydrogenated naphthalene with a single propyl group at position 5.

- Properties : Lower hydrophobicity compared to tetrapropyl derivatives due to reduced alkylation. Used in fragrance and pharmaceutical synthesis .

- Key Data : CAS 42775-77-9; molecular formula C₁₃H₁₈; RTECS DN5950000 .

1-Pentyl-4-propyl-1,2,3,4-Tetrahydronaphthalene

- Structure : Combines a pentyl and propyl group on the tetralin scaffold.

- Properties: Increased lipophilicity compared to mono-alkyl derivatives, impacting bioavailability and metabolic stability. Classified as an intermediate in industrial chemical synthesis .

Naphthalene-1-ol Derivatives

- Examples: 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol and 1-Fluoronaphthalene.

- Properties : Polar functional groups (e.g., -OH, -F) enhance water solubility but reduce thermal stability. Fluorinated derivatives exhibit distinct electronic profiles for optoelectronic applications .

Physicochemical and Functional Comparisons

Pharmaceutical Relevance and Regulatory Considerations

- Sterility and pH : Analogs like 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid meet pharmacopeial sterility (USP〈71〉) and pH standards (5.8–6.5), suggesting tetrapropyl derivatives may require similar quality controls in drug formulations .

- Impurity Control : Unspecified impurities in naphthalene derivatives (e.g., 1-Fluoronaphthalene) are capped at ≤0.10%, emphasizing the need for rigorous chromatographic monitoring in tetrapropylnaphthalene synthesis .

Toxicological and Environmental Impact

While tetrapropylnaphthalene-specific data are absent, methylnaphthalenes (e.g., 1- and 2-methylnaphthalene) serve as proxies:

- Metabolism : Alkylnaphthalenes undergo hepatic oxidation, producing reactive epoxides. Tetrapropyl derivatives may exhibit prolonged metabolic pathways due to steric hindrance .

- Ecotoxicology : Higher alkylation correlates with increased persistence in aquatic systems, necessitating environmental risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.